molecular formula C12H13BrO B044839 3-(4-Bromophenyl)cyclohexanone CAS No. 25158-78-5

3-(4-Bromophenyl)cyclohexanone

Cat. No.: B044839
CAS No.: 25158-78-5
M. Wt: 253.13 g/mol
InChI Key: OWJFSGNEZCNGJL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)cyclohexanone is a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. This compound features a cyclohexanone scaffold substituted with a 4-bromophenyl group, making it a versatile building block for the construction of more complex molecular architectures. The ketone functionality is highly amenable to nucleophilic addition and condensation reactions, while the bromophenyl moiety serves as an excellent handle for further derivatization via modern cross-coupling methodologies, such as Suzuki-Miyaura and Heck reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJFSGNEZCNGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 4 Bromophenyl Cyclohexanone

Classical and Established Synthetic Routes

Established synthetic methods for 3-(4-Bromophenyl)cyclohexanone often rely on direct modifications of pre-existing cyclohexanone (B45756) scaffolds or the reduction of unsaturated precursors. These routes are valued for their straightforwardness and reliability.

Direct Synthetic Approaches Involving Cyclohexanone Scaffolds

The direct introduction of an aryl group onto a cyclohexanone ring represents a powerful strategy for synthesizing 3-aryl cyclohexanones. Palladium-catalyzed direct arylation reactions are a prominent method for this transformation. beilstein-journals.orgacs.org This approach typically involves the coupling of a cyclohexanone enolate or its equivalent with an aryl halide, such as bromobenzene. fu-berlin.deresearchgate.net While the direct synthesis of the 3-substituted isomer is a complex challenge due to regioselectivity issues, the principles of direct arylation are well-established for ketone substrates. nih.gov

An alternative classical approach involves the synthesis of a related isomer, such as 2-(4-bromophenyl)cyclohexanone, which can be achieved by the oxidation of the corresponding 2-(4-bromophenyl)cyclohexanol. rsc.org This highlights the general feasibility of forming the critical carbon-carbon bond between the phenyl and cyclohexanone rings, which is central to these synthetic strategies.

Arylation StrategyReactantsCatalyst System (Example)Key Feature
Direct C-H Arylation Cyclohexanone, 4-BromobenzenePalladium catalyst (e.g., [PdCl(allyl)]2), Ligand (e.g., NiXantphos), Base (e.g., LiN(SiMe3)2) nih.govForms C-C bond directly on the ketone scaffold. beilstein-journals.org
Oxidation of Precursor 2-(4-bromophenyl)cyclohexanolOxidizing agent (e.g., mCPBA) rsc.orgForms the ketone from a pre-arylated alcohol.

Strategic Reductions of Precursor Ketones

Another established route involves the synthesis of an unsaturated precursor, typically a 3-(4-bromophenyl)cyclohexenone, followed by its reduction to the saturated cyclohexanone. This method allows for the construction of the aryl-substituted ring system first, with the final saturation of the ring being a terminal step. The reduction of the carbon-carbon double bond in the cyclohexenone ring can be achieved through various methods, including catalytic hydrogenation.

Furthermore, the reduction of ketones containing similar structural motifs has been extensively studied. For instance, ketones featuring a 4-bromophenyl group or a cyclohexanone ring can be effectively reduced using reagents like N-heterocyclic carbene boranes in the presence of an acid promoter. nih.gov The reduction of 4-tert-butylcyclohexanone, for example, proceeds efficiently under such conditions. nih.govrug.nl These established reduction protocols are applicable to the synthesis of this compound from its corresponding unsaturated ketone or other appropriate precursors.

Advanced Multi-Step Synthesis Pathways

Advanced synthetic strategies enable the construction of the this compound scaffold through sophisticated multi-step sequences, often building the ring system through key bond-forming reactions.

Utilization of Michael Additions and Subsequent Transformations

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation and is central to the synthesis of substituted cyclohexanones. masterorganicchemistry.com This strategy can be implemented in a cascade or domino reaction sequence, where an initial Michael addition is followed by an intramolecular cyclization (e.g., an aldol (B89426) reaction) to construct the six-membered ring. nih.gov

One such pathway involves a double-Michael addition. For example, the reaction between a chalcone (B49325) derivative (an α,β-unsaturated ketone) and a Michael donor like a malonate ester can lead to a highly functionalized cyclohexanone. nih.gov Specifically, the synthesis of 4-nitro-3,5-di(4-bromophenyl) cyclohexanone has been achieved via a bifunctional thiourea-base catalyzed double-Michael addition of nitromethane (B149229) to (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, showcasing a direct route to a closely related structure. rsc.org The general mechanism involves the initial deprotonation of the Michael donor to form an enolate, which then attacks the β-carbon of the Michael acceptor. masterorganicchemistry.com

Michael Acceptor (Example)Michael Donor (Example)Catalyst/Base (Example)Key Transformation
ArylidenemalonatesCurcumin derivativesaq. KOH, TBAB (Phase Transfer Catalyst)Cascade inter-intramolecular double Michael addition to form cyclohexanones. nih.gov
(E)-1,3-bis(4-bromophenyl)prop-2-en-1-oneNitromethaneBifunctional thiourea-baseDouble-Michael addition leading to a di-substituted cyclohexanone. rsc.org
α,β-Unsaturated KetoneDiethyl MalonateBase (e.g., NaOEt)Classic Michael addition followed by intramolecular cyclization (Robinson annulation).

Diels-Alder Reaction-Based Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly efficient method for constructing six-membered rings with excellent control over stereochemistry. sigmaaldrich.comnumberanalytics.com This reaction can be strategically employed to build a substituted cyclohexene (B86901) ring, which serves as a direct precursor to the target cyclohexanone.

A pertinent example involves the use of ethyl 3-(4-bromophenyl)-2-nitropropenoate as the dienophile. researchgate.netmdpi.com This compound reacts with various dienes, such as 2,3-dimethyl-1,3-butadiene, to yield a highly functionalized cyclohexene adduct. researchgate.net Subsequent chemical transformations, such as hydrolysis of an enol ether intermediate formed when using a Danishefsky's diene, can unmask the ketone functionality to afford the desired cyclohexanone core. researchgate.net The use of Lewis acids can promote such cycloadditions, allowing them to proceed under mild conditions. uzh.ch

Diene (Example)Dienophile (Example)Reaction Conditions (Example)Intermediate Product
2,3-Dimethyl-1,3-butadieneEthyl 3-(4-bromophenyl)-2-nitropropenoateToluene, 150 °C (Microwave)4-Ethoxycarbonyl-1,2-dimethyl-5-(4-bromophenyl)-4-nitrocyclohexene researchgate.netmdpi.com
Danishefsky's dieneEthyl α-nitrocinnamatesToluene, 110 °CCycloadduct with a silyl (B83357) enol ether moiety researchgate.net
1,3-ButadieneEthylene (B1197577)HeatUnsaturated six-membered ring sigmaaldrich.com

Mannich Reaction Applications in Synthesis

The Mannich reaction is a three-component condensation involving an aldehyde (typically formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as a ketone. ajol.info This reaction is fundamental for producing β-aminocarbonyl compounds, known as Mannich bases, which are versatile synthetic intermediates. ajol.inforesearchgate.net

In the context of cyclohexanone synthesis, the Mannich reaction can be used to introduce aminomethyl groups onto the ring. bjmu.edu.cnrjpbcs.com For instance, pre-formed 3-aryl-cyclohexanones can be treated with formaldehyde (B43269) and an amine in a subsequent functionalization step. rjpbcs.comresearchgate.net A one-pot, three-component Mannich reaction involving cyclohexanone, an aromatic aldehyde, and an amine can also be used to create complex β-aminocarbonyl structures. ppor.az These Mannich bases can then undergo further transformations. The versatility of the Mannich reaction makes it a key strategy for the synthesis and derivatization of nitrogen-containing cyclohexanone compounds. ajol.info

Claisen-Schmidt Condensation Protocols for Analogous Structures

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com This reaction, a variation of the aldol condensation, is typically conducted in the presence of a base and proceeds through an enolate intermediate. numberanalytics.commagritek.com The aromatic aldehyde, lacking α-hydrogens, cannot self-condense, thus favoring a cross-condensation with the enolizable ketone. byjus.comnumberanalytics.com

This methodology is particularly relevant for the synthesis of α,β-unsaturated ketones, which are precursors to 3-arylcyclohexanones. numberanalytics.com For instance, the reaction between a benzaldehyde (B42025) derivative and a cyclohexanone under basic conditions yields a 2-benzylidenecyclohexanone. Subsequent reduction of the exocyclic double bond can then afford the corresponding 3-arylcyclohexanone. The Claisen-Schmidt condensation offers a direct route to complex aromatic structures and is widely employed in the synthesis of chalcones and other biologically active compounds. numberanalytics.com Research has demonstrated that quantitative yields can be achieved in the absence of a solvent, using sodium hydroxide (B78521) as the base with various benzaldehydes. wikipedia.org The reaction mechanism involves the formation of a β-hydroxy ketone intermediate, which readily dehydrates to the more stable α,β-unsaturated ketone. magritek.com

While direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the principles governing the synthesis of analogous structures are well-established. wikipedia.orgnumberanalytics.comsioc-journal.cn

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of chiral molecules with high enantiomeric and diastereomeric purity is a significant goal in modern organic chemistry, particularly for pharmaceutical applications. numberanalytics.com For this compound, which possesses a stereocenter at the C3 position, controlling the stereochemical outcome of the synthesis is crucial.

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. rsc.orgsioc-journal.cn Chiral amines, such as proline and its derivatives, have been successfully employed to catalyze asymmetric aldol reactions between cyclohexanone and aromatic aldehydes, yielding products with high enantioselectivity. ajgreenchem.com These reactions proceed through the formation of a chiral enamine intermediate, which then reacts with the aldehyde in a stereocontrolled manner. ajgreenchem.com

For the synthesis of 3-arylcyclohexanones, organocatalytic [4+2] cycloaddition reactions have also been developed. For example, L-proline has been used to catalyze the reaction between isatylidene malononitrile (B47326) and α,β-unsaturated ketones to produce spiro[3-arylcyclohexanone]oxindole derivatives with high yields. researchgate.net Furthermore, bifunctional organocatalysts, combining a chiral amine with a hydrogen-bonding moiety like thiourea, have shown high catalytic activity, diastereoselectivity, and excellent enantioselectivity in the direct asymmetric aldol reaction between ketones and aromatic aldehydes at room temperature with low catalyst loading. ajgreenchem.com A novel ion-pair organocatalyst composed of a chiral phosphate (B84403) and a DABCO-derived quaternary ammonium (B1175870) salt has been designed for highly enantioselective iodo-cycloetherification of allyl alcohols, demonstrating the potential of such systems in complex asymmetric transformations. nih.gov

Enzymatic Catalysis in Chiral Synthesis

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. rsc.orgnih.gov Enzymes, operating under mild conditions, can exhibit remarkable enantio- and regioselectivity. nih.gov Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their corresponding acetates. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used in the kinetic resolution of various organofluorine racemic alcohols, achieving high enantiomeric excess (up to >99% ee). researchgate.net

While a direct enzymatic synthesis of chiral this compound is not explicitly described, the principles of enzymatic kinetic resolution are applicable. A racemic mixture of 3-(4-Bromophenyl)cyclohexanol, the reduction product of the target ketone, could potentially be resolved using a lipase like CALB. This would involve the selective acylation of one enantiomer, allowing for the separation of the unreacted enantiomerically pure alcohol from the acylated product. Transaminases are another class of enzymes used for the stereoselective synthesis of chiral amines from ketones, which could be a potential route to chiral amino-cyclohexane derivatives. google.com The development of biocatalytic processes for chiral intermediates is a significant area of research in the pharmaceutical industry. nih.gov

Control of Stereochemical Outcomes in Reaction Design

Controlling the stereochemical outcome of a reaction is a fundamental aspect of organic synthesis. numberanalytics.com The stereochemistry of the product in many reactions is determined by the stereochemistry of the starting material and the reaction mechanism. numberanalytics.com For instance, the E2 elimination reaction is stereospecific, requiring an anti-periplanar arrangement of the leaving group and the β-hydrogen. numberanalytics.com

In the context of synthesizing 3-arylcyclohexanones, stereocontrol can be achieved through various strategies. Substrate control relies on the inherent chirality of the starting material to direct the stereochemical course of the reaction. wikipedia.org Reagent control, on the other hand, utilizes a chiral reagent or catalyst to induce asymmetry in the product. wikipedia.org For example, the use of chiral allylmetals in additions to achiral aldehydes can determine the chirality of the newly formed alcohol center. wikipedia.org

In dual catalysis systems, such as the combination of rhodium-catalyzed conjugate addition and iridium-catalyzed allylic alkylation, the configuration of each catalyst can independently control the absolute stereochemistry at different positions, allowing for the synthesis of multiple stereoisomers from the same starting materials. researchgate.net This stereodivergent approach offers a high degree of flexibility in accessing specific stereoisomers of complex molecules. researchgate.net Epimerization at a stereocenter adjacent to a carbonyl group can also be employed as a strategy to access different diastereomers. researchgate.net

Modern Innovations and Green Chemistry in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. rsc.org

Chemoinformatics and Biocatalysis Integration

The integration of chemoinformatics and biocatalysis represents a modern approach to developing efficient and sustainable synthetic routes. nih.gov Biocatalysis, the use of enzymes as catalysts, is a key pillar of green chemistry due to its high selectivity and mild reaction conditions. rsc.orgnih.gov Recent advancements in protein engineering and directed evolution have significantly expanded the scope of biocatalysis. rsc.org

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has proven effective in overcoming the limitations of traditional synthesis. researchgate.net This approach has been successfully applied to the synthesis of complex molecules like nucleoside analogues. worktribe.com For instance, a three-step chemoenzymatic synthesis of molnupiravir (B613847) was developed from readily available starting materials in high yield. worktribe.com

The discovery and optimization of enzymes for specific transformations are being accelerated by computational tools and (meta)genomic sequencing. rsc.org This synergy between computational science and biocatalysis is pushing the boundaries of what is possible in chemical synthesis, enabling the development of novel, sustainable routes to valuable compounds like this compound and its derivatives. nih.gov

Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki, Heck)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. sigmaaldrich.com These reactions, often catalyzed by transition metals like palladium, have revolutionized the construction of complex molecules. sigmaaldrich.com For the synthesis of this compound and its derivatives, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions represent powerful and versatile strategies. sigmaaldrich.comthermofisher.com

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds, typically between an organoboron compound and an organic halide. researchgate.net In the context of synthesizing this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a cyclohexenone-derived boronic acid or ester with a brominated aromatic partner, or conversely, the reaction of 4-bromophenylboronic acid with a halogenated cyclohexenone derivative. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step in the catalytic cycle. thermofisher.comresearchgate.net The general catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. thermofisher.com

The Heck reaction provides another powerful avenue for C-C bond formation, specifically the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. thermofisher.comorganic-chemistry.org For the synthesis of a precursor to this compound, one could envision a Heck coupling between 1-bromo-4-iodobenzene (B50087) and cyclohex-2-en-1-one. This would be followed by a reduction of the resulting double bond to afford the final product. The Heck reaction is known for its tolerance of a wide variety of functional groups, making it a robust choice in synthetic planning. thermofisher.com

While direct C-N bond formation on the this compound scaffold itself is less commonly described, the Buchwald-Hartwig amination, another palladium-catalyzed cross-coupling reaction, is a premier method for constructing aryl C-N bonds. organic-chemistry.org This reaction couples an amine with an aryl halide or triflate. organic-chemistry.org Should a synthetic route require the introduction of a nitrogen-based functional group at the para-position of the phenyl ring prior to its attachment to the cyclohexanone ring, or in a subsequent modification step where the bromine atom is replaced, the Buchwald-Hartwig reaction would be an invaluable tool.

The following table summarizes hypothetical reaction conditions for the synthesis of this compound precursors via Suzuki and Heck reactions, based on general literature precedents for similar transformations.

Reaction Type Aryl Partner Cyclohexanone Partner Catalyst Base Solvent Potential Product
Suzuki-Miyaura Coupling 4-Bromophenylboronic acid3-Iodo-cyclohex-2-en-1-onePd(PPh₃)₄K₂CO₃Toluene/H₂O3-(4-Bromophenyl)cyclohex-2-en-1-one
Heck Coupling 1-Bromo-4-iodobenzeneCyclohex-2-en-1-onePd(OAc)₂Et₃NDMF3-(4-Bromophenyl)cyclohex-2-en-1-one

Chemical Reactivity and Derivatization Studies of 3 4 Bromophenyl Cyclohexanone

Intramolecular and Intermolecular Reaction Pathways

The reactivity of 3-(4-bromophenyl)cyclohexanone is characterized by the presence of a carbonyl group and a substituted aromatic ring, which dictate its behavior in various chemical transformations.

Nucleophilic Reaction Profiles

The ketone functional group in this compound is a primary site for nucleophilic attack. The electrophilic nature of the carbonyl carbon is enhanced by the presence of the bromine atom on the phenyl ring. cymitquimica.com This compound can undergo a variety of nucleophilic addition reactions. For instance, it can react with organometallic reagents like Grignard or organolithium reagents to form tertiary alcohols.

The stereoselectivity of nucleophilic additions to substituted cyclohexanones is a well-studied area. In the case of 3-substituted cyclohexanones, the incoming nucleophile can approach the carbonyl group from either the axial or equatorial face, leading to the formation of diastereomeric products. The preferred direction of attack is influenced by steric and electronic factors, including the nature of the substituent at the 3-position and the nucleophile itself.

Furthermore, the presence of the 4-bromophenyl group can influence the reactivity of the enolate formed under basic conditions. The acidity of the α-protons is affected by the electronic properties of the aryl substituent. This enolate can then participate in various alkylation and condensation reactions.

Cyclocondensation and Heterocycle Formation

Cyclocondensation reactions are chemical processes that form ring structures from multiple reactants, often resulting in heterocyclic compounds. wisdomlib.org this compound serves as a valuable precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the ketone with a binucleophilic reagent, leading to the formation of a new ring fused to the cyclohexanone (B45756) core or incorporating atoms from the cyclohexanone ring into a new heterocyclic structure.

For example, the reaction of 3-arylcyclohexanones with reagents like hydrazines can lead to the formation of pyrazole (B372694) derivatives. researchgate.net Similarly, condensation with hydroxylamine (B1172632) can yield oxime derivatives. These reactions are significant in synthetic organic chemistry for creating larger, more complex cyclic compounds. wisdomlib.org

The general mechanism for these reactions often involves an initial nucleophilic addition of one of the nucleophilic centers of the reagent to the carbonyl carbon of the cyclohexanone, followed by an intramolecular cyclization and dehydration step. The specific conditions and the nature of the reactants determine the final heterocyclic product.

Analytical Derivatization Strategies

Derivatization is a common technique in analytical chemistry to enhance the detection and separation of analytes. For a compound like this compound, derivatization can be employed to improve its properties for various analytical methods.

Methods for Spectrophotometric Detection (e.g., HPLC-UV/Vis)

High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a widely used analytical technique. epa.gov To enhance the spectrophotometric detection of ketones like this compound, derivatization reagents that introduce a chromophore into the molecule are often used. sjpas.comtandfonline.com

One of the most common derivatizing agents for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). sjpas.comnih.gov DNPH reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones, which are highly colored compounds and can be readily detected in the visible region of the electromagnetic spectrum. sjpas.com This reaction is a condensation reaction, which involves the nucleophilic addition of the amino group of DNPH to the carbonyl carbon, followed by the elimination of a water molecule. sjpas.com The resulting hydrazone derivatives can be easily separated and quantified by HPLC with UV-Vis detection. epa.govnih.gov

Other derivatizing agents for UV-Vis detection of carbonyls include dansyl chloride and o-phthalaldehyde (B127526) (OPA), which are used to create derivatives with strong UV absorbance or fluorescence. ddtjournal.comjasco-global.com

Table 1: Common Derivatization Reagents for Spectrophotometric Detection of Ketones

Derivatizing ReagentTarget Functional GroupDetection Method
2,4-Dinitrophenylhydrazine (DNPH)Carbonyl (Aldehydes, Ketones)HPLC-UV/Vis
Dansyl ChlorideAlcohols, Phenols, AminesHPLC-Fluorescence
o-Phthalaldehyde (OPA)Primary Amines, Amino AcidsHPLC-UV/Fluorescence
HydroxylamineKetonesLC/ESI-MS/MS

Enhancing Ionization Efficiency in Mass Spectrometry (e.g., ESI-MS)

Electrospray ionization-mass spectrometry (ESI-MS) is a powerful analytical technique for the analysis of polar compounds. royalsocietypublishing.org However, the ionization efficiency of neutral molecules like ketones can be low. ddtjournal.com Derivatization can be used to introduce a chargeable moiety into the molecule, thereby enhancing its ionization efficiency in ESI-MS. ddtjournal.comroyalsocietypublishing.org

For ketones, derivatization with reagents containing a permanently charged group or a group that is easily protonated or deprotonated can significantly improve their ESI-MS response. Girard's reagents, for example, react with ketones to form cationic derivatives that have a pre-charged property, enhancing their ionization efficiency. royalsocietypublishing.org

Another approach is to use reagents like hydroxylamine, which reacts with ketones to form oximes. ddtjournal.com The nitrogen atom in the oxime derivative can be readily protonated, leading to improved ionization. ddtjournal.com Similarly, derivatization with hydrazines can introduce a basic nitrogen center that facilitates protonation. The choice of derivatization reagent depends on the specific analyte and the desired ionization mode (positive or negative).

Recent developments in mass spectrometry also include techniques like dipolar proton transfer reaction mass spectrometry (DP-PTR-MS), which can alternate between ionizing analytes with hydronium ions (protonation) and hydroxyl ions (deprotonation) to positively identify the molecular weight of ketones. researchgate.net

Synthesis of Functionalized Derivatives for Specific Applications

The chemical structure of this compound allows for the synthesis of a wide range of functionalized derivatives with potential applications in various fields. The presence of the ketone, the aromatic ring, and the bromine atom provides multiple sites for chemical modification.

For instance, the ketone group can be converted to other functional groups through reactions such as reduction to an alcohol, reductive amination to an amine, or Wittig reaction to an alkene. The resulting derivatives can serve as building blocks for more complex molecules. The Baeyer-Villiger oxidation converts cyclic ketones to lactones, which are valuable intermediates in organic synthesis. organic-chemistry.org

The 4-bromophenyl group is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, leading to a diverse library of derivatives. For example, a Suzuki coupling with a boronic acid can introduce a new aryl or alkyl group. rsc.org

The combination of modifications at both the cyclohexanone ring and the aromatic ring can lead to the synthesis of highly functionalized molecules with tailored properties for specific applications, including the development of new materials or biologically active compounds.

Computational and Theoretical Investigations of 3 4 Bromophenyl Cyclohexanone

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in solving the electronic Schrödinger equation. wikipedia.org However, for a multi-electron system like 3-(4-Bromophenyl)cyclohexanone, exact solutions are not feasible, necessitating the use of approximate methods. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches. wikipedia.orgchemeurope.com

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of computational cost and accuracy. researchgate.net Unlike methods that calculate the full many-electron wavefunction, DFT determines the electronic energy based on the electron density. The core of DFT lies in the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.

Several functionals are available, each with specific strengths:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. researchgate.netorientjchem.org B3LYP is widely used for geometry optimization and vibrational frequency calculations for a broad range of organic molecules, including those with structures analogous to this compound. researchgate.netijcce.ac.ir For example, it has been successfully used to optimize the geometry of various cyclohexanone-based chalcones and other bromophenyl-containing compounds. researchgate.netmdpi.com

ωB97XD: This is a long-range corrected functional that includes empirical dispersion corrections. acs.org It is particularly well-suited for studying systems where non-covalent interactions, such as van der Waals forces, are important. acs.org This makes it a strong candidate for accurately modeling the conformational energies and potential intermolecular interactions of this compound. Studies on similar chalcone (B49325) derivatives have utilized the ωB97XD functional for full geometry optimization and analysis of intermolecular interactions. acs.org

The choice of functional is critical and can significantly impact the results of the calculation.

Ab initio—Latin for "from the beginning"—methods solve the Schrödinger equation without using empirical parameters derived from experimental data. wikipedia.orgchemeurope.com The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational approximation but neglects electron correlation, the interaction between individual electrons. chemeurope.com

To improve upon HF theory, post-Hartree-Fock methods are employed:

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the most common and cost-effective post-Hartree-Fock methods used to incorporate electron correlation. wikipedia.orgnih.gov It treats electron correlation as a perturbation to the HF solution. While more computationally demanding than DFT, scaling as N⁴ or N⁵ (where N is the number of basis functions) compared to DFT's N³ scaling, MP2 can provide more accurate results for certain properties. wikipedia.orgchemeurope.com In complex systems, hybrid methods that combine MP2 for a critical region of a molecule with DFT for the rest of the system (e.g., MP2:DFT-D) have been developed to achieve high accuracy at a manageable computational cost. nih.gov Such methods could be applied to study the interaction of the bromophenyl group with the cyclohexanone (B45756) ring in detail.

In computational chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.com The choice of basis set is crucial as it dictates the flexibility the electrons have to distribute in space, directly affecting the accuracy of the calculation. numberanalytics.comrowansci.com

Commonly used basis sets include:

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used in DFT calculations. The notation indicates the number of functions used to describe core and valence orbitals. Symbols like (d) or * denote the addition of polarization functions, which allow for non-spherical electron density distribution and are essential for accurate geometry descriptions. numberanalytics.comrowansci.com The + symbol indicates the addition of diffuse functions, which are important for describing anions or weak interactions. researchgate.net Basis sets like 6-311G(d,p) and 6-311++G(d,p) have been used in theoretical studies of related bromophenyl and cyclohexanone compounds. orientjchem.orgresearchgate.netmdpi.com

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to converge systematically toward the complete basis set limit, making them ideal for high-accuracy calculations, especially with post-Hartree-Fock methods. rowansci.com

Validation of the chosen methodology (functional and basis set) is a critical step. This often involves comparing calculated results with known experimental data. For instance, if crystallographic data were available for this compound, the calculated geometric parameters (bond lengths, angles) could be compared against the experimental values. ijcce.ac.ir Similarly, calculated vibrational frequencies can be compared to experimental FT-IR or Raman spectra. orientjchem.org A good agreement between theoretical and experimental values validates the computational model, lending confidence to its predictions for properties that are not experimentally accessible.

Molecular Structure and Conformation Analysis

The three-dimensional structure of this compound is not static. The molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds and the flexibility of the cyclohexanone ring.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. utwente.nl This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate the most stable, lowest-energy structure, known as the equilibrium conformation.

For this compound, the primary structural considerations are the conformation of the six-membered ring and the orientation of the 4-bromophenyl substituent.

Cyclohexanone Ring: The cyclohexanone ring is known to adopt a chair conformation to minimize angle and torsional strain. libretexts.orgyoutube.com In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring). libretexts.org

Substituent Position: Due to steric hindrance, bulky substituents preferentially occupy the more spacious equatorial position. askthenerd.com Therefore, the most stable or equilibrium conformation of this compound is expected to be the chair form where the 4-bromophenyl group is in the equatorial position. The axial conformer would be significantly higher in energy.

A geometry optimization calculation would provide precise values for the structural parameters of the most stable conformer.

Table 1: Hypothetical Optimized Geometric Parameters for the Equatorial Conformer of this compound (Calculated at the B3LYP/6-31G(d) level).
ParameterDescriptionExpected Value (Å or °)
C=OCarbonyl bond length~1.22 Å
C-BrCarbon-Bromine bond length in the phenyl ring~1.91 Å
Ccyclo-CphenylBond connecting cyclohexanone and phenyl rings~1.51 Å
∠C-C-CAverage bond angle in the cyclohexane (B81311) ring~111°
∠C-C(Br)-CBond angle at the bromine-substituted carbon~120°

While the equatorial conformer is the most stable, other conformations exist and are accessible through thermal energy. A conformational energy landscape maps the relative energies of these different conformers and the energy barriers that separate them. acs.org

For this compound, key conformational processes include:

Ring Flipping: The cyclohexane ring can rapidly interconvert between two chair conformations, a process known as a ring flip. libretexts.org During this flip, an equatorial substituent becomes axial, and vice-versa. The conformation with the 4-bromophenyl group in the axial position is a distinct conformational isomer, but it is less stable due to unfavorable 1,3-diaxial interactions. askthenerd.com

Rotation of the Phenyl Group: There is also rotational isomerism (atropisomerism) associated with the rotation around the single bond connecting the phenyl ring to the cyclohexanone ring. researchgate.net The energy of the molecule will vary as this bond rotates, leading to different stable rotamers depending on the orientation of the phenyl group relative to the cyclohexanone ring.

A potential energy surface (PES) scan, where the energy is calculated as a function of one or more dihedral angles, can be used to map this landscape. acs.org This analysis identifies all the low-energy conformers (local minima) and the transition states that connect them. science.gov The energy difference between the equatorial and axial conformers (the A-value) is a key outcome of such a study.

Table 2: Hypothetical Relative Conformational Energies for this compound.
ConformerDescriptionRelative Energy (kcal/mol)
Chair (Equatorial)Global minimum energy conformer0.00
Chair (Axial)Higher energy conformer due to steric strain> 2.0
Twist-BoatTransition state or intermediate for ring flipping> 5.0

Understanding this energy landscape is crucial for predicting the molecule's behavior, as the population of each conformer at a given temperature depends on these energy differences.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions. For this compound, these interactions are crucial for its crystal packing and physical properties.

Hydrogen Bonding: While the this compound molecule itself lacks strong hydrogen bond donors like O-H or N-H, it can act as a hydrogen bond acceptor. The carbonyl oxygen (C=O) is a potential site for weak intermolecular C-H⋯O hydrogen bonds with neighboring molecules. In related cyclohexanone derivatives, such interactions are observed where the C=O group functions as the acceptor. researchgate.net Similarly, studies on complex molecules containing a bromophenyl group and a cyclohexanol (B46403) ring show the formation of extensive three-dimensional networks through O-H⋯O and C-H⋯O hydrogen bonds. nih.govresearchgate.net The bromine atom can also participate in very weak hydrogen bonds of the C-H⋯Br type, though these contacts are often longer than the sum of the van der Waals radii, indicating a minimal contribution to crystal stability. researchgate.netiucr.org

Halogen Bonding: Halogen bonding (XB) is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). acs.orgacs.org The potential for halogen bonding increases with the electron-withdrawing character of the group attached to the halogen. In the context of this compound, the bromine atom attached to the phenyl ring could theoretically engage in halogen bonding with the carbonyl oxygen of an adjacent molecule. However, studies on some related bromophenyl compounds have shown that the bromine atom is not always involved in significant halogen bonding. iucr.org The occurrence and strength of such bonds are highly dependent on the specific crystal packing arrangement. researchgate.netrsc.org

π-π Stacking: The presence of the bromophenyl ring allows for π-π stacking interactions, which are common in aromatic compounds and contribute significantly to crystal stability. chinesechemsoc.org These interactions can occur between the phenyl rings of adjacent molecules, often in a parallel-displaced or T-shaped arrangement. In structurally similar compounds, π-π stacking is a key feature, with centroid-centroid distances indicating the presence of these stabilizing forces. nih.govresearchgate.netresearchgate.netnih.gov For instance, in a related bis(cyclohexenone) derivative, π⋯π interactions contribute to the self-assembly of molecules. researchgate.net

The table below details typical hydrogen bond geometries found in a related crystalline structure containing bromophenyl and cyclohexanol moieties.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
O-H···O0.822.012.819169
C-H···O0.972.583.497158
C-H···O0.982.603.528158
Data derived from a related structure, 2-[1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol, for illustrative purposes. nih.gov

Electronic Structure and Reactivity Studies

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. numberanalytics.comnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. numberanalytics.comschrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. ijcce.ac.iracs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered on the carbonyl group and the adjacent part of the cyclohexanone ring. The energy of the HOMO-LUMO gap can be calculated using Density Functional Theory (DFT) methods. schrodinger.com This analysis provides insights into the electronic transitions and the regions of the molecule susceptible to electrophilic and nucleophilic attack. researchgate.net Systematic analysis of FMOs in complex organic molecules shows that HOMO, LUMO, and LUMO+1 orbitals are often key to understanding electronic properties. nih.gov

The following table presents FMO data for a related α,β-unsaturated ketone, illustrating the typical values obtained from such analyses.

MoleculeMethodE(HOMO) (eV)E(LUMO) (eV)HOMO-LUMO Gap (eV)
PBMPB3LYP-5.57-2.213.36
PBMPTD-B3LYP--2.91
PBMP*TD-ωB97XD--3.45
Data for 1-(4-methoxyphenyl)-5-phenyl-penta-1,4-dien-3-one (PBMP), a related ketone, for illustrative purposes. acs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict its reactivity towards charged species. uni-muenchen.de The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). ijcce.ac.irwolfram.com

In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the carbonyl oxygen atom due to the presence of its lone pair electrons. This region is the primary site for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms. The bromophenyl ring would exhibit a complex potential distribution, influenced by the electronegativity of the bromine atom and the delocalized π-system. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds (donors), as well as empty antibonds (acceptors). uni-muenchen.defaccts.de This method provides a quantitative description of bonding, hybridization, and intramolecular charge transfer (ICT) due to hyperconjugative interactions. grafiati.com

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. wisc.edu For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the carbonyl oxygen into the antibonding orbitals of adjacent C-C bonds. NBO analysis on cyclohexanone systems has been used to study transition states and the factors controlling reaction pathways. rsc.org The analysis can reveal how charge is delocalized within the molecule, confirming ICT, which influences the molecule's stability and reactivity. grafiati.com

Mulliken Charge Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the basis sets used in quantum chemical calculations. uni-muenchen.dediracprogram.org It provides a simple picture of the electron distribution and is used to predict aspects of molecular structure and bonding capability. mdpi.com

For this compound, a Mulliken charge analysis would be expected to show a significant negative charge on the highly electronegative oxygen atom of the carbonyl group. The carbon atom of the carbonyl group would, in turn, carry a partial positive charge. The bromine atom would also have a negative charge, while the carbon atom it is bonded to would be positive. researchgate.netuniv-mosta.dz It is important to note that Mulliken charges are known to be highly dependent on the choice of basis set, and while useful for qualitative trends, may not provide a precise quantitative measure. uni-muenchen.de

Below is an illustrative table of Mulliken atomic charges for a related chalcone derivative.

AtomCharge (e)
C1-0.1032
C2-0.1246
C3-0.0931
O1-0.2974
Br1-0.0384
Data derived from 1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (B1294684) for illustrative purposes. researchgate.net

Advanced Theoretical Characterization

Hirshfeld Surface Analysis and Fingerprint Plots

No published studies containing Hirshfeld surface analysis or fingerprint plots for this compound were found.

Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, such as optical switching and frequency conversion. Computational methods, often using Density Functional Theory (DFT), are employed to predict the NLO response of a molecule. Key parameters calculated include the dipole moment (μ), polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ), which quantify the NLO activity. These calculations are highly dependent on the molecule's electronic structure, including the nature and position of electron-donating and electron-withdrawing groups.

No published studies containing calculations of non-linear optical properties or hyperpolarizability for this compound were found.

Biological Activities and Mechanistic Investigations of 3 4 Bromophenyl Cyclohexanone Derivatives in Vitro Research

Antimicrobial Activity Studies

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Research has shown that derivatives of 3-(4-bromophenyl)cyclohexanone exhibit promising activity against a range of bacterial and fungal strains.

Derivatives of this compound have demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. mdpi.commedwinpublishers.com Some of these compounds have shown significant efficacy in inhibiting the growth of various bacterial species. For instance, certain cyclohexane (B81311) derivatives with a bromophenyl group have displayed strong antimicrobial activities. medwinpublishers.com

A significant area of investigation has been the activity of these compounds against Enterococcus faecium, a resilient Gram-positive bacterium known for its ability to form biofilms and develop resistance to multiple antibiotics. mdpi.comnih.govmdpi.com Biofilms are communities of microorganisms encased in a self-produced matrix, which offers protection against antibiotics and host immune responses, making infections difficult to treat. nih.govplos.orgfrontiersin.org

In one study, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized and evaluated for their antimicrobial properties. mdpi.com Notably, these compounds exhibited promising potential against Gram-positive cocci, especially in the context of E. faecium biofilms. The minimal biofilm inhibitory concentration (MBIC) values for some of these derivatives were found to be significantly lower than their corresponding minimal inhibitory concentration (MIC) values, indicating a potent antibiofilm effect. mdpi.com For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and its corresponding 1,3-oxazol-5-one (B15018591) derivative showed exceptional activity against an E. faecium strain, with MBIC values of 62.5 and 1.95 µg/mL, respectively. mdpi.com This suggests that these compounds may interfere with the adherence of bacteria to surfaces, a critical step in biofilm formation. mdpi.com

The lipophilic character of these molecules, often enhanced by the bromine atom, is thought to play a crucial role in their antimicrobial efficacy. mdpi.com The nature of the various substituents on the cyclohexane ring also significantly influences the potency of the antimicrobial effect. mdpi.comresearcherslinks.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative Bacterial Strain Activity Reference
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Enterococcus faecium E5 MBIC: 62.5 µg/mL mdpi.com
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one Enterococcus faecium E5 MBIC: 1.95 µg/mL mdpi.com
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one Staphylococcus aureus ATCC 6538 MBIC: 250 µg/mL mdpi.com
Cyclohexane derivatives with p-bromo group Gram-positive and Gram-negative bacteria Stronger antimicrobial activity compared to meta-substituted analogs medwinpublishers.com

MBIC: Minimal Biofilm Inhibitory Concentration

In addition to their antibacterial properties, derivatives of this compound have been assessed for their efficacy against various fungal strains. wisdomlib.orgmdpi.comd-nb.info For example, certain spiro azetidinone derivatives incorporating a bromophenyl moiety have demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. wisdomlib.org Similarly, some indole (B1671886) derivatives containing a 4-bromophenyl group have been identified as potent antifungal agents. medwinpublishers.com The presence of the bromophenyl group in these heterocyclic compounds appears to contribute to their antifungal potential. medwinpublishers.commdpi.com

The precise mechanisms through which this compound derivatives exert their antimicrobial effects are still under investigation, but several hypotheses have been put forward. For sulfonamide derivatives containing a bromophenyl group, it is proposed that they may act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. By interfering with this pathway, these compounds can halt bacterial growth. ijcce.ac.ir

The lipophilicity conferred by the bromine atom is also considered a key factor, as it may facilitate the passage of the compounds across the microbial cell membrane. mdpi.com Once inside the cell, these molecules could interfere with various cellular processes. For compounds showing potent antibiofilm activity, it is likely they disrupt key stages of biofilm development, such as initial attachment, microcolony formation, or the production of the extracellular polymeric substance (EPS) matrix. mdpi.comfrontiersin.org

Antioxidant Potential and Free Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants are molecules that can counteract this damage by scavenging free radicals. mdpi.com Derivatives of this compound have been investigated for their antioxidant capabilities using various in vitro assays.

Several standard in vitro methods are employed to evaluate the antioxidant activity of chemical compounds. nih.govmdpi.commdpi.com These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.comdntb.gov.uanih.govuobaghdad.edu.iq

Studies on novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have utilized these assays to determine their antioxidant potential. mdpi.com The results indicated that the antioxidant activity of these compounds varied. For instance, in the DPPH assay, one of the 4H-1,3-oxazol-5-one derivatives showed a modest inhibition rate of 16.75%. mdpi.com In the ABTS assay, the scavenging effects of the tested compounds were generally low. mdpi.com

Table 2: In Vitro Antioxidant Activity of Selected Bromophenyl-Containing Derivatives

Compound/Derivative Assay Result Reference
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine DPPH Inhibition 4.70 ± 1.88% mdpi.com
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one DPPH Inhibition 16.75 ± 1.18% mdpi.com
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4,5-dihydro-1,3-oxazole ABTS Scavenging 7.66 ± 0.71% mdpi.com
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone DPPH Scavenging 1.13 times higher than ascorbic acid nih.gov

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

The antioxidant activity of phenolic and other related compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. mdpi.comsapub.org For derivatives of this compound, the presence of certain functional groups can influence their antioxidant capacity. For example, the enolizable protons in 1,3-dicarbonyl compounds can contribute to their radical scavenging activity. mdpi.com

Anticancer and Antiproliferative Research

The investigation into the anticancer potential of this compound derivatives has revealed significant cytotoxic effects against several human cancer cell lines. These studies often involve modifying the core structure to enhance potency and selectivity.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., HepG2)

A number of studies have evaluated the in vitro cytotoxic effects of derivatives containing the (4-bromophenyl)cyclohexanone motif or similar structures. For instance, pyridine-dicarboxamide-cyclohexanone derivatives have been synthesized and assessed for their anticancer activities. acs.org One such derivative, compound 3e (a p-bromophenyl substituted variant), demonstrated notable anticancer activity against the ER-negative breast cancer cell line MDA-MB-231 with an IC₅₀ value of 5 ± 0.5 µM. acs.orgjst.go.jp This compound also showed moderate activity against the ER-positive MCF-7 cell line. acs.org In another study, compound 3c (a p-chlorophenyl substituted cyclohexanone (B45756) derivative) was found to kill 50% of HepG2 liver cancer cells at a concentration of 8 ± 0.89 μM, a potency greater than the standard chemotherapeutic drug cisplatin (B142131) in the same assay. acs.org

Similarly, research on thiazolo[2,3-b]quinazoline derivatives bearing a 4-bromophenyl group has shown promising results. Compound 3f , identified as 3-(4-bromophenyl)-5-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-thiazolo[2,3-b]quinazoline , exhibited excellent cytotoxicity against the MCF-7 human breast cancer cell line with an IC₅₀ value of 5.0±0.36 µM. ijpbs.com The presence of a halogen at the para position of the phenyl ring was noted to enhance cytotoxic activity. ijpbs.com

Chalcone (B49325) derivatives incorporating a bromophenyl moiety have also been explored. One study reported that (E)-3-(4-bromophenyl)-1-(2-hydroxy-4-methoxy-3-propylphenyl)prop-2-en-1-one (compound 34 ) showed a growth inhibitory effect (GI₅₀) of over 9.25 µM in human colorectal HCT116 cancer cells. researchgate.net

The table below summarizes the in vitro cytotoxic activity of selected derivatives against various cancer cell lines.

Compound Name/Derivative TypeCancer Cell LineIC₅₀/GI₅₀ (µM)Source
3e (Pyridine-dicarboxamide-cyclohexanone derivative)MDA-MB-231 (Breast)5 ± 0.5 acs.orgjst.go.jp
3c (Pyridine-dicarboxamide-cyclohexanone derivative)HepG2 (Liver)8 ± 0.89 acs.org
3f (Thiazolo[2,3-b]quinazoline derivative)MCF-7 (Breast)5.0 ± 0.36 ijpbs.com
34 (Chalcone derivative)HCT116 (Colorectal)> 9.25 researchgate.net
Compound 12 (4-bromophenyl semicarbazone)MultipleActive nih.gov
4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester MultipleActive acs.org

Investigation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Several derivatives containing the bromophenyl structure have been shown to induce apoptosis through various molecular pathways. oup.com The regulation of this process often involves the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) members. researchgate.net

Studies on quinoxaline (B1680401) derivatives revealed that these compounds can induce apoptosis, with some analogs showing the ability to specifically trigger Mcl-1 dependent apoptosis. researchgate.net For example, the urea (B33335) analog 1-(4-bromophenyl)-3-(2,3-di-(pyridin-2-yl)quinoxalin-6-yl)urea was synthesized and studied in this context. researchgate.net Activation of caspases, which are key executioner enzymes in apoptosis, is another common indicator of this cell death pathway being triggered. researchgate.net

Fused pyran derivatives have also been investigated for their apoptotic effects. These compounds can induce both early and late apoptosis, cause DNA damage, and lead to cell cycle arrest, collectively promoting apoptotic cell death. nih.gov Furthermore, brominated phenyl compounds are known to modulate signaling pathways critical for cell proliferation and apoptosis. researchgate.net

Other Biologically Relevant Activities

Beyond anticancer research, derivatives of this compound have been explored for other potential therapeutic uses, including antimutagenic, anticonvulsant, and larvicidal activities.

Antimutagenic Action and DNA Methylation Inhibition

Certain β-aminoketone derivatives of cyclohexanone have demonstrated antimutagenic properties. A study highlighted that 2-{(4-bromophenyl)[(4-methylphenyl)amino]methyl}cyclohexanone showed antimutagenic action against the effects of MNNG, a mutagen known to act through DNA methylation. researchgate.netnih.gov The proposed mechanism for this protective effect is the inhibition of the formation of O⁶-methylguanine, a mutagenic DNA lesion. researchgate.netnih.gov DNA methylation is an epigenetic mechanism that can silence gene expression, and its inhibition is a target for cancer therapy. frontiersin.orgmdpi.comnih.gov Compounds that prevent DNA methylation can reactivate tumor suppressor genes. mdpi.com The antimutagenic potential of these cyclohexanone derivatives may stem from their ability to act as blocking agents, preventing the mutagen from reaching its DNA target. nih.govresearchgate.net

Anticonvulsant Properties and Pharmacophoric Models

Derivatives containing a 4-bromophenyl group have been synthesized and evaluated for their anticonvulsant activity. A study on 4-bromophenyl semicarbazones found that several compounds exhibited anticonvulsant effects in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.gov Compound 12 from this series was particularly active across all tested models with low neurotoxicity. nih.gov The study also proposed a pharmacophore model to establish the essential structural features required for activity. nih.gov

Another highly active compound is 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester (compound 3 ), which was protective in the MES test in rats with an oral ED₅₀ of 2.5 mg/kg and no observed neurotoxicity at high doses. acs.org Its mechanism is believed to involve the frequency-dependent blocking of sodium channels, and a pharmacophore model has been suggested to explain its interaction with the voltage-dependent sodium channel. acs.org These models are crucial in drug design for identifying the key structural arrangements necessary for anticonvulsant effects, which often include hydrophobic areas and hydrogen bonding sites. researchgate.net

Larvicidal Activity Studies

In the field of vector control, bromophenyl-containing compounds have been investigated for their larvicidal properties, particularly against mosquito species like Aedes aegypti and Anopheles gambiae. nih.govmdpi.com A bromochalcone derivative, (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP), was shown to be effective against third-instar larvae of Ae. aegypti, with a lethal concentration (LC₅₀) of 46 mg·L⁻¹ after 48 hours. mdpi.com Another related compound, (E)-3-(4-bromophenyl)-1-(furan-2-yl) prop-2-en-1-one , also exhibited larvicidal activity against Ae. aegypti larvae with an LC₅₀ value of 6.66 mg/L at 24 hours. mdpi.com

Computational studies have explored other derivatives as potential larvicides. Molecular docking simulations identified brominated compounds such as 2‐[3‐(4‐bromophenyl)‐1,2‐oxazol‐5‐yl]cyclopentane‐1‐carboxylic acid as potential inhibitors of the Anopheles gambiae 3-hydroxykynurenine transaminase (3HKT), an enzyme crucial for insect survival. nih.gov These compounds showed promising binding energies and were predicted to be more biodegradable and less toxic than standard larvicides like temephos. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

The relationship between the chemical structure of this compound derivatives and their biological activity is a critical area of investigation for designing more potent and selective compounds.

Correlative Studies between Molecular Structure and Biological Activity

Structure-activity relationship (SAR) studies on derivatives of this compound and related structures have provided valuable insights into the features that govern their biological effects. For instance, in a series of pyridine-dicarboxamide-cyclohexanone derivatives, the substitution pattern on the phenyl ring significantly influenced their anticancer and α-glucosidase inhibitory activities. mdpi.com Specifically, a p-bromophenyl substitution resulted in potent anticancer activity against MDA-MB-231 breast cancer cells. mdpi.com

The three-dimensional shape and electrostatic potential of these compounds are considered fundamental descriptors for their biological activity. mdpi.com The presence and position of the bromine atom on the phenyl ring can influence molecular conformation and interactions with target proteins. nih.gov In a study of 4-phenylquinolone derivatives, which share a similar substituted phenyl ring, the bromophenyl ring's position affected crystal packing and the formation of halogen bonds, which can be crucial for biological activity. nih.gov

The following table summarizes the impact of different substituents on the anticancer activity of some cyclohexanone derivatives.

Compound IDSubstituent on Phenyl RingTarget Cell LineActivityReference
3e p-bromophenylMDA-MB-231IC₅₀ = 5 ± 0.5 μM mdpi.com
3c p-chlorophenylER-negative breast cancerIC₅₀ = 7 ± 1.12 μM mdpi.com
3l p-trifluoromethylphenylHCT-116IC₅₀ = 6 ± 0.78 µM mdpi.com
7d 4-bromophenylMCF-7IC₅₀ = 22.6 µM researchgate.net

In Silico Prediction Models for Biological Efficacy

In silico prediction models, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are powerful tools for forecasting the biological efficacy of chemical compounds and guiding the design of new derivatives. nih.gov These computational methods establish a mathematical relationship between the chemical structures of a series of compounds and their observed biological activities.

For derivatives containing a bromophenyl group, QSAR models have been developed to predict their inhibitory potency against various biological targets. These models often utilize descriptors related to the molecule's electronic properties, hydrophobicity, and steric features. cmu.ac.th For example, a 3D-QSAR study on diarylpyrazole-benzenesulfonamide derivatives identified the importance of steric and electrostatic fields for their inhibitory activity. Such models can generate contour maps that visualize regions where bulky or electropositive/electronegative groups are likely to enhance or diminish activity, providing a roadmap for structural modifications.

Pharmacophore modeling, another in silico approach, identifies the essential 3D arrangement of functional groups required for biological activity. For compounds related to this compound, a pharmacophore model might include features like a hydrophobic aromatic ring (the bromophenyl group), a hydrogen bond acceptor (the ketone oxygen), and specific spatial relationships between them. These models are instrumental in virtual screening campaigns to identify new potential inhibitors from large chemical databases. The integration of QSAR and pharmacophore modeling with experimental validation has been shown to be a successful strategy for discovering novel and potent inhibitors. mdpi.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity.

Computational Assessment of Binding Affinities (e.g., with Cyclo-oxygenase-2)

Computational methods are frequently employed to estimate the binding affinity of ligands to their protein targets, a critical step in drug design. chemrxiv.orgnih.govnih.gov Molecular docking simulations, often used for this purpose, can predict the binding poses and calculate a docking score that serves as an estimate of binding affinity. mdpi.comresearchgate.net For derivatives of this compound, molecular docking studies have been utilized to understand their interactions with enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. mdpi.comnih.gov

Studies on various heterocyclic compounds have demonstrated a correlation between their docking scores and their experimentally determined inhibitory activities against COX-2. mdpi.comnih.gov For example, in a study of pyrazole (B372694) analogues, compounds with higher docking scores also exhibited greater COX-2 inhibitory activity. nih.gov These computational assessments can help in prioritizing compounds for synthesis and biological testing.

The binding affinity can be further refined using more advanced computational techniques like Molecular Dynamics (MD) simulations, which can provide a more dynamic picture of the ligand-protein complex and allow for the calculation of binding free energies. chemrxiv.org

The table below shows examples of docking scores for different compounds against COX-2.

CompoundTargetDocking Score (kcal/mol)Reference
Celecoxib COX-2-9.924 nih.gov
Compound 5u COX-2-12.907 nih.gov
Compound 5s COX-2-12.24 nih.gov

Identification of Key Interaction Residues

Molecular docking studies are instrumental in identifying the key amino acid residues within the active site of a target protein that interact with a ligand. researchgate.net For derivatives containing a 4-bromophenyl moiety, specific interactions have been observed in the active sites of various enzymes.

In one study involving a compound with a 4-bromophenyl group, the moiety was found to form a π-anion interaction with a glutamate (B1630785) residue (Glu304) in the active site. Additionally, several hydrophobic interactions were observed with residues such as His239, Pro309, Arg312, and Ala326. The amino group of the same compound formed hydrogen bonds with Thr307 and Glu304.

These interactions are crucial for the stability of the ligand-protein complex and contribute significantly to the binding affinity and inhibitory activity of the compound. The identification of these key residues provides a molecular basis for understanding the structure-activity relationships and guides the rational design of more potent and selective inhibitors. For instance, modifications to the ligand that enhance these interactions are likely to result in improved biological activity.

The following table details the key interactions observed between a ligand containing a 4-bromophenyl group and its target protein.

Ligand MoietyInteracting ResidueType of InteractionReference
Amino groupThr307Hydrogen bond
Amino groupGlu304Hydrogen bond
4-bromophenylGlu304π-anion interaction
4-bromophenylHis239Hydrophobic interaction
4-bromophenylPro309Hydrophobic interaction
4-bromophenylArg312Hydrophobic interaction
4-bromophenylAla326Hydrophobic interaction

Applications in Advanced Organic Synthesis and Materials Science

Utility as Synthetic Intermediates for Complex Molecules

The structure of 3-(4-Bromophenyl)cyclohexanone offers multiple reaction sites, making it a versatile intermediate for the synthesis of more complex molecules. The ketone group can undergo a variety of transformations, such as reduction to an alcohol, nucleophilic additions, or condensations, while the bromo-aryl moiety is primed for cross-coupling reactions.

This dual reactivity is characteristic of building blocks used in the creation of complex organic structures, including biologically active molecules and natural products. nih.gov For example, related brominated cyclic ketones and their derivatives serve as key intermediates in multi-step syntheses. The cyclopentanone (B42830) analogue, 3-(2-Bromophenyl)cyclopentanone, is noted for its utility as a precursor for bioactive molecules, leveraging the reactivity of both the ketone and the brominated aryl group.

Derivatives of this compound can be transformed into other important intermediates, such as 1,5-diols, which are recognized as crucial building blocks in synthetic organic reactions. nih.gov The synthesis of 2-(1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl)cyclohexanol from a 1,5-diketone precursor derived from a related cyclohexanone (B45756) structure highlights a pathway to creating complex polyfunctional molecules. nih.gov The presence of the bromine atom on the phenyl ring also allows for the construction of biphenyl (B1667301) scaffolds, a common motif in many functional materials and pharmaceutical compounds, through reactions like the Suzuki coupling. rsc.org This strategic placement of functional groups allows chemists to build molecular complexity in a controlled manner, making compounds like this compound valuable starting points for constructing larger, more elaborate chemical entities.

Role in Ligand Design for Metal Ion Extraction (e.g., Thorium(IV))

The cyclohexanone framework, when appropriately functionalized, can be used to create sophisticated ligands for the selective extraction of metal ions. Schiff bases, which are formed by the condensation of a ketone or aldehyde with a primary amine, are a well-established class of ligands used in coordination chemistry for preparing metal complexes. gsconlinepress.comnanobioletters.com

A specific derivative of this compound has been successfully employed in the design of a ligand for the extraction of Thorium(IV) (Th(IV)), a crucial element in the context of nuclear fuel cycles. researchgate.netresearchgate.nettandfonline.com Researchers synthesized 2-(2-Amino-3-((4-bromophenyl) diazenyl)pyrazolo [1,5-a]pyrimidin-7-yl) cyclohexanone (PPC) and evaluated its efficacy in the liquid-liquid extraction of Th(IV) from aqueous sulfate (B86663) media into a chloroform (B151607) phase. researchgate.netresearchgate.net

The study revealed that the extraction efficiency is highly dependent on factors such as the pH of the solution and the initial concentration of thorium. The maximum extraction was achieved at a pH range of 1.0 to 2.0. researchgate.netresearchgate.net At a pH of 2, the efficiency of thorium extraction was observed to decrease as the initial concentration of thorium in the aqueous phase increased.

Table 1: Effect of Initial Thorium(IV) Concentration on Extraction Efficiency Using PPC Ligand researchgate.net
Initial Thorium(IV) Concentration (mmol/L)Thorium Extraction Efficiency (%)
0.597.3
1.090.1
1.575.2
2.060.7
2.550.6
3.040.5

This research demonstrates the potential of using tailored organic ligands derived from the this compound scaffold for specific and challenging metal ion separation processes. The PPC ligand proved to be an excellent coordinating and extracting agent for Th(IV). researchgate.net

Development of Optoelectronic Materials and Nonlinear Optical Applications

The core structure of this compound serves as a valuable precursor for the synthesis of materials with interesting optical and electronic properties, particularly in the realm of nonlinear optics (NLO). NLO materials are crucial for applications in optical data processing, optical limiting, and data storage. usm.my

A significant class of NLO materials are chalcones, which are typically synthesized via a Claisen-Schmidt condensation between a ketone and an aldehyde. acs.orgrsc.orgchemrevlett.com The cyclohexanone moiety can be used as the ketone component in such reactions. Chalcones derived from cyclohexanone and various benzaldehydes have been synthesized and investigated for their NLO properties. acs.orgresearchgate.net The presence of donor-acceptor groups and extended π-conjugated systems in chalcone (B49325) derivatives is key to their NLO activity. researchgate.net

Research into brominated compounds derived from or related to this compound has yielded promising results for optoelectronic applications.

2,6-dibromo-2,6-bis(bromo(phenyl)methyl)cyclohexanone : A new compound synthesized via bromination of a chalcone was investigated for its potential in organic electronic devices. Density-functional theory (DFT) calculations predicted a theoretical band-gap energy of 3.33 eV, which was in close agreement with the experimentally determined value of 3.17 eV. koyauniversity.org This suggests its viability for use in optoelectronic applications. koyauniversity.org

(E)-3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (BHP) : Single crystals of this brominated chalcone were grown and found to crystallize in a noncentrosymmetric space group, a prerequisite for second-order NLO effects. The material exhibited superior second harmonic generation (SHG) efficiency, confirming its strong nonlinear optical character. researchgate.net

1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-prop-2-en-1-one (DCBC) : This chalcone derivative was also chosen for NLO studies due to its crystallization in a non-centrosymmetric structure and its excellent SHG efficiency. researchgate.net

These studies underscore the importance of the bromophenyl and cyclohexanone motifs in designing novel organic materials for advanced optical applications. The ability to synthesize derivatives like chalcones from this compound opens pathways to new materials for optoelectronics and photonics. koyauniversity.org

Table 2: Optical Properties of (Bromo)phenyl-Cyclohexanone Derivatives
CompoundKey FindingPotential ApplicationReference
2,6-dibromo-2,6-bis(bromo(phenyl)methyl)cyclohexanoneExperimental band-gap energy of 3.17 eV.Organic Electronic Devices koyauniversity.org
(E)-3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (BHP)Crystallizes in noncentrosymmetric space group; superior SHG efficiency.Nonlinear Optics (NLO) researchgate.net
1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-prop-2-en-1-one (DCBC)Exhibits excellent Second Harmonic Generation (SHG) efficiency.Nonlinear Optical Devices researchgate.net

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-(4-bromophenyl)cyclohexanone and related structures often relies on established but potentially inefficient or environmentally taxing methods. Future research should prioritize the development of "green" and sustainable synthetic pathways. This includes the exploration of:

Catalytic Systems: Investigating novel catalysts to improve reaction yields and reduce the need for harsh reagents. For instance, the use of lemon juice as a green catalyst has been explored for the synthesis of related xanthene derivatives, suggesting a potential avenue for more environmentally friendly approaches. aip.org

One-Pot Reactions: Designing multi-component, one-pot syntheses can significantly improve efficiency by reducing the number of purification steps and minimizing solvent waste. rsc.org

Microwave-Assisted Synthesis: This technique has the potential to accelerate reaction times and improve yields, offering a more energy-efficient alternative to conventional heating methods. sci-hub.se

Solvent-Free Conditions: The development of solvent-free reaction protocols, such as grinding techniques, would represent a significant step towards a more sustainable chemical industry. researchgate.net

A significant challenge lies in achieving high stereoselectivity during synthesis, which is often crucial for biological activity. Future synthetic strategies must therefore address the control of stereochemistry to produce specific isomers for detailed biological evaluation.

Deeper Mechanistic Elucidation of Biological Activities

Preliminary studies have hinted at the potential of brominated phenyl compounds in various therapeutic areas, including as antimicrobial and anticancer agents. However, a comprehensive understanding of the mechanisms of action of this compound is still lacking. Future research should focus on:

Target Identification: Identifying the specific molecular targets (e.g., enzymes, receptors) with which this compound and its derivatives interact is paramount. This can be achieved through a combination of biochemical assays and proteomic approaches.

Signaling Pathway Analysis: Once targets are identified, the downstream effects on cellular signaling pathways need to be elucidated. For example, similar brominated compounds have been shown to modulate integrin signaling pathways in cancer cells.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of this compound affect its biological activity is crucial. mdpi.com This will enable the rational design of more potent and selective compounds. For instance, the position of the bromine atom on the phenyl ring can significantly influence the compound's electronic properties and steric interactions.

A key challenge will be to differentiate between general cytotoxic effects and specific, targeted activities, which is essential for developing safe and effective therapeutic agents.

Advancements in Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for accelerating the drug discovery and material design process. For this compound, future computational studies should aim to:

Develop Predictive Models: Utilize Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques to build models that can predict the biological activity and physicochemical properties of novel derivatives.

Perform Molecular Docking and Dynamics Simulations: These simulations can provide insights into the binding modes of this compound with its biological targets, helping to explain observed SAR data and guide the design of new analogs. mdpi.com

Calculate Quantum Chemical Descriptors: Density Functional Theory (DFT) calculations can be used to determine various electronic and geometric properties of the molecule, which can be correlated with its reactivity and biological activity. ijcce.ac.irresearchgate.net

The accuracy of computational models is highly dependent on the quality of the experimental data used for their training and validation. Therefore, a close integration of computational and experimental approaches will be essential for success.

Exploration of Novel Therapeutic and Material Applications

Beyond the currently explored antimicrobial and anticancer activities, this compound may possess other valuable properties. Future research should broaden the scope of investigation to include:

Other Therapeutic Areas: Screening for activity in other disease areas, such as anti-inflammatory, antiviral, or neuroprotective applications, could uncover new therapeutic opportunities. mdpi.com The structural motifs present in this compound are found in compounds with a wide range of biological activities. mdpi.commdpi.com

Material Science: The unique chemical structure of this compound, with its bromine atom and cyclohexanone (B45756) ring, suggests potential applications in material science. ambeed.comnih.gov For example, it could serve as a monomer or building block for the synthesis of novel polymers or functional materials with interesting optical or electronic properties. sairam.edu.in

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-(4-Bromophenyl)cyclohexanone, and how can purity be ensured?

  • Methodology :

  • Synthesis : A common approach involves the Friedel-Crafts acylation of bromobenzene derivatives with cyclohexanone precursors. For example, 4-bromophenyl magnesium bromide (Grignard reagent) can react with cyclohexenone followed by oxidation to yield the target compound . Alternatively, Wittig reactions using 4-bromobenzaldehyde and cyclohexanone-derived ylides may be employed .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (hexane/ethyl acetate eluent) ensures high purity (>97%). Purity validation via HPLC or GC is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify the cyclohexanone ring (δ ~2.1–2.5 ppm for ketone protons) and 4-bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) .
  • IR : A strong carbonyl stretch (~1710 cm1^{-1}) confirms the ketone group.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion peak (C12_{12}H13_{13}BrO, m/z 252.01) .
  • XRD : Single-crystal X-ray diffraction resolves spatial conformation and confirms substituent positions. SHELX software is widely used for structure refinement .

Q. What are the typical reaction pathways for this compound in organic synthesis?

  • Methodology :

  • Reduction : Sodium borohydride (NaBH4_4) reduces the ketone to 3-(4-Bromophenyl)cyclohexanol, useful in alcohol-functionalized intermediates .
  • Nucleophilic Substitution : The bromine substituent undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl derivatives .
  • Oxidation : Controlled oxidation with KMnO4_4 or CrO3_3 yields dicarboxylic acid derivatives for polymer synthesis .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for this compound in catalytic applications?

  • Methodology :

  • Box-Behnken Design (BBD) : A three-factor (temperature, catalyst loading, solvent ratio) BBD model identifies optimal conditions for reactions like ketoxime hydrolysis. Response surface methodology (RSM) predicts conversion efficiency and minimizes trial runs .
  • Case Study : For cyclohexanone oxime hydrolysis, BBD revealed that 80°C, 5 wt% catalyst, and 1:3 water/solvent ratio maximized yield (94%) .

Q. How are crystallographic data contradictions resolved when analyzing this compound derivatives?

  • Methodology :

  • Space Group Ambiguity : SHELXD (dual-space algorithm) tests multiple space groups (e.g., P21_1/c vs. C2/c) to identify the best fit for diffraction data. Residual factors (Rint_{\text{int}}) and Hamilton tests validate choices .
  • Disorder Modeling : For flexible cyclohexanone rings, PART instructions in SHELXL refine disordered conformers with occupancy constraints .

Q. What computational methods elucidate the mechanistic role of this compound in asymmetric catalysis?

  • Methodology :

  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-311G**) map transition states and activation barriers for reactions like enantioselective aldol additions. NBO analysis identifies stabilizing hyperconjugative interactions .
  • MD Simulations : GROMACS models solvent effects on reaction pathways, highlighting the bromophenyl group’s steric impact on selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.